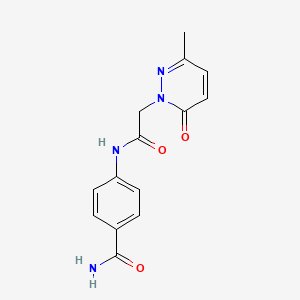
4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)] acetate was reacted with hydrazine hydrate in a microwave reactor . After cooling, the product precipitated and was recrystallized in absolute ethanol .Molecular Structure Analysis
The molecular structure of MOB is complex, with a pyridazinone ring attached to a benzamide group. The exact structure would need to be determined through methods such as X-ray diffraction .Physical And Chemical Properties Analysis
MOB has a molecular weight of 286.291. Other physical and chemical properties such as melting point, solubility, and stability would need to be determined experimentally or through further literature search.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The pyridazinone scaffold, which is part of the compound’s structure, has been associated with anticancer activity. Compounds with this structure have been synthesized for pharmacological investigations, particularly for their potential as anticancer agents . The presence of the benzamide moiety can also suggest the possibility of inhibiting histone deacetylases (HDACs), which are promising targets in cancer therapy .
Anticonvulsive Properties
Related compounds containing the pyridazinone core have been reported to exhibit anticonvulsive effects. This suggests that our compound could be investigated for its potential use in treating seizure disorders, contributing to the development of new antiepileptic drugs .
Pharmacokinetic Profile Studies
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, could be studied to determine its suitability as a drug candidate. Understanding these properties is essential for developing a compound with favorable characteristics for therapeutic use .
Immunomodulatory Effects
Some benzamide derivatives have shown better antitumor efficacy in immune-competent models compared to immune-deficient ones. This indicates that the compound may have immunomodulatory effects, which could be beneficial in cancer immunotherapy .
Metabolic Stability Assessment
The metabolic stability of the compound can be assessed using hepatocytes from various species. This is important to predict human drug metabolism and potential drug-drug interactions, which are critical factors in drug development .
Safety Profile and Toxicity Studies
The compound’s safety profile, including its effect on the human ether-a-go-go (hERG) channel, which is associated with cardiac risk, could be evaluated. A low inhibition of the hERG channel is desirable to minimize cardiac side effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[2-(3-methyl-6-oxopyridazin-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-2-7-13(20)18(17-9)8-12(19)16-11-5-3-10(4-6-11)14(15)21/h2-7H,8H2,1H3,(H2,15,21)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLEVOZRPWCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)
![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)

![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)



![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)
![ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2596605.png)


![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2596611.png)